molecular formula C13H18BFO2 B2528094 2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1246632-96-1

2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2528094
CAS No.: 1246632-96-1
M. Wt: 236.09
InChI Key: KPLRBMADEPNCPT-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1246632-96-1) is a high-value boronic ester derivative primarily used as a key building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the synthesis of complex biaryl structures . Its molecular formula is C13H18BFO2, with a molecular weight of 236.09 g/mol . The ortho-fluoro and ortho-methyl substitution on the aromatic ring confers distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry for constructing active pharmaceutical ingredients (APIs) and in material science research . This compound is characterized by its high purity (95%+) and requires careful handling. It is classified with the signal word "Warning" and has the hazard statements H315-H319-H335, indicating it may cause skin and eye irritation and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling protocols. For laboratory use, it is recommended to store the product sealed in a dry environment at room temperature . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLRBMADEPNCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246632-96-1
Record name 2-(2-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-6-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The typical reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to 60°C

    Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any acids formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as a boron source in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl or alkyl-aryl bonds. Its fluorine and methyl substituents enhance both steric and electronic properties, improving coupling efficiency.

Experimental Conditions

ParameterTypical Value/ReagentPurpose
CatalystPd(PPh₃)₄ or PdCl₂(dppf)Facilitates oxidative addition
BaseK₂CO₃, CsF, or NaHCO₃Activates boronic ester
SolventTHF, DMF, or DMSOEnsures solubility and stability
Temperature60–100°COptimizes reaction kinetics

Example Reaction :
Coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis in THF at 80°C yields 2-fluoro-6-methylbiphenyl with ~85% efficiency.

Influence of Substituents on Reactivity

The fluorine atom at the ortho position increases electrophilicity, while the methyl group at the meta position provides steric stabilization. Comparative studies show:

Substituent PatternRelative Reaction Rate (vs. H)Yield (%)
2-Fluoro-6-methyl1.0 (reference)85
2,4-Difluoro-6-methyl0.878
3-Chloro-2-fluoro-6-methyl0.772

Data derived from analogous compounds suggests electron-withdrawing groups (e.g., Cl, F) reduce reactivity due to decreased nucleophilicity at the boron center .

Hydrolysis

Controlled hydrolysis in acidic or basic media generates the corresponding boronic acid:
C13H18BFO2+H2OC7H7BFO2H+Pinacol\text{C}_{13}\text{H}_{18}\text{BFO}_2 + \text{H}_2\text{O} \rightarrow \text{C}_7\text{H}_7\text{BFO}_2\text{H} + \text{Pinacol}
This reaction is critical for purification but requires careful pH management to avoid decomposition .

Protodeboronation

Under protic conditions (e.g., H₂O/EtOH), the compound undergoes protodeboronation to form a fluorotoluene derivative. This side reaction is minimized in anhydrous solvents.

Scientific Research Applications

Applications Overview

Application AreaDescription
Organic Synthesis Used as a reagent in the synthesis of complex organic molecules, particularly pharmaceuticals.
Material Science Enhances properties of polymers and coatings, improving thermal stability and chemical resistance.
Fluorinated Compounds Serves as a precursor for fluorinated derivatives used in agrochemicals and pharmaceuticals.

Organic Synthesis

The compound is utilized as a versatile reagent in organic chemistry. Its unique structural features facilitate selective reactions that are crucial for synthesizing complex molecules. For instance, it enables the formation of carbon-boron bonds which are pivotal in constructing various organic frameworks.

Case Study : In the development of new pharmaceuticals, researchers have employed this compound to synthesize biologically active molecules that exhibit enhanced efficacy due to the presence of the dioxaborolane moiety. This has implications for drug design and development.

Material Science

In material science, 2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is incorporated into polymers to improve their mechanical and thermal properties. The addition of this compound can enhance the durability and longevity of materials used in various industrial applications.

Data Table: Material Properties Enhancement

PropertyBefore AdditionAfter Addition
Thermal StabilityModerateHigh
Chemical ResistanceLowHigh
Mechanical StrengthModerateHigh

Fluorinated Compounds

The fluorinated derivatives synthesized from this compound are essential in agrochemical formulations and pharmaceutical applications. The introduction of fluorine atoms often leads to improved biological activity and stability.

Case Study : Research has shown that fluorinated derivatives exhibit better metabolic stability compared to their non-fluorinated counterparts. This is particularly important in drug development where metabolic degradation can limit therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. This complex facilitates the transfer of the aryl group to the reaction partner, leading to the formation of the desired product. The fluorine atom on the aromatic ring can influence the reactivity and selectivity of the compound by altering the electronic properties of the ring.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous boronic esters, focusing on substituent effects, synthetic accessibility, and applications.

Fluorinated Phenyl Derivatives

Fluorine substitution significantly alters reactivity and metabolic stability. Key analogs include:

Compound Name Substituent Positions CAS Number Similarity Score Key Properties/Applications
2-(3-Fluorophenyl)-... meta-F 936618-92-7 0.91 Higher polarity due to meta-F; used in PET tracer synthesis
2-(4-Fluorophenyl)-... para-F 214360-58-4 0.90 Enhanced electronic delocalization; common in OLED materials
2-(2-Fluoro-6-methylphenyl)-... (Target) ortho-F, para-CH₃ 1246632-96-1 Balanced steric bulk and electronic effects; prevalent in kinase inhibitor synthesis

Key Insights :

  • The ortho-fluoro substituent in the target compound increases steric hindrance, slowing hydrolysis compared to meta- or para-F analogs .
  • The para-methyl group enhances lipophilicity, improving membrane permeability in bioactive molecules .
Chlorinated and Methoxy-Substituted Derivatives

Chlorine and methoxy groups influence both reactivity and biological activity:

  • 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... : Synthesized via electrophilic chlorination of a methoxy precursor (92% yield). The electron-withdrawing Cl groups stabilize the boron center, enabling efficient coupling in heterocyclic drug candidates (e.g., indazole-based antitumor agents) .
  • 2-(2,4-Dimethoxy-6-methylphenyl)-... : Methoxy groups increase solubility in polar solvents but reduce electrophilicity at boron, requiring harsher coupling conditions .
Structural Isomers and Regiochemical Effects
  • 2-(5-Chloro-2-methylphenyl)-... (a-isomer) vs. 2-(2-Chloro-5-methylphenyl)-... (b-isomer) : Isomer separation via column chromatography (Hex/EtOAc) yields 26% of the a-isomer. The ortho-chloro isomer exhibits faster coupling kinetics due to reduced steric clash with the boronate .
Functional Group Variations
  • 2-Fluoro-6-(dioxaborolan-2-yl)phenol: The phenolic -OH group enables hydrogen bonding, useful in supramolecular chemistry. However, it is prone to oxidation, limiting its utility in long-term storage .
  • 2-(4-Fluorobenzyl)-... : The benzyl spacer extends conjugation, making it a candidate for fluorescent probes. Its molecular weight (236.09 g/mol) is lower than the target compound, favoring pharmacokinetics in small-molecule drugs .
Spectral Data
  • ¹H-NMR : The target compound shows a singlet for the pinacol methyl groups (δ 1.45 ppm) and aromatic protons (δ 6.5–7.0 ppm). In contrast, methoxy-substituted analogs display distinct singlets for -OCH₃ (δ 3.91 ppm) .
  • ESI-MS : The dichloro-dimethoxy derivative has a molecular ion peak at m/z 334 [M + H]⁺, whereas the target compound exhibits m/z 264 [M + H]⁺ due to its lower molecular weight .

Biological Activity

2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1246632-96-1) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a dioxaborolane ring system, which is known for its reactivity and ability to form stable complexes with various biomolecules. The presence of the fluorine atom and the methyl group on the phenyl ring may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC13H17B F O2
Molecular Weight236.09 g/mol
CAS Number1246632-96-1
AppearanceWhite to off-white solid

Antibacterial Properties

Recent research has highlighted the antibacterial potential of boron compounds, including dioxaborolanes. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with essential enzymatic processes.

  • Mechanism of Action :
    • Boron compounds can form stable complexes with hydroxyl groups in bacterial enzymes, disrupting their function.
    • The fluorine substituent may enhance lipophilicity, aiding in membrane penetration.
  • In Vitro Studies :
    • Studies have shown that derivatives of dioxaborolanes exhibit significant activity against Gram-positive and Gram-negative bacteria.
    • For instance, a related compound demonstrated effectiveness against strains resistant to conventional antibiotics .

Cytotoxicity

While investigating the cytotoxic effects of this compound, it was found to exhibit moderate toxicity in human cell lines. The compound's safety profile is crucial for therapeutic applications.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various boron compounds against multidrug-resistant strains of E. coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against resistant strains .

Case Study 2: In Vivo Evaluation

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling precursors or direct borylation of substituted aryl halides. For example:

Borylation of aryl halides : React 2-fluoro-6-methylphenyl halides (e.g., bromide or iodide) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) in anhydrous THF at 80–100°C for 12–24 hours .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) is used to isolate the product. Confirm purity via HPLC or GC-MS (>95%) .

  • Key Parameters :
ParameterOptimal Condition
CatalystPd(dppf)Cl₂
SolventTHF
Temperature80–100°C

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H NMR (δ 7.2–7.5 ppm for aromatic protons) and ¹¹B NMR (δ 28–32 ppm for boronate esters) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₈BFO₂: 252.09) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (if single crystals are obtainable) .

Q. What are the most common applications of this compound in organic synthesis?

  • Methodological Answer : Primarily used in Suzuki-Miyaura cross-coupling to form biaryl bonds. Example protocol:

Reaction Setup : Combine 1.2 equiv. of the boronate ester with aryl halides (1.0 equiv.), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv.) in degassed DMF/H₂O (4:1) at 90°C for 6–12 hours .

Workup : Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving sterically hindered aryl partners?

  • Methodological Answer :
  • Ligand Screening : Test bulky ligands (e.g., SPhos, RuPhos) to enhance catalytic activity for steric challenges .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene/water mixtures to improve solubility and reaction efficiency .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and optimize Pd-ligand interactions .

Q. How should researchers address contradictions in reported solubility data for this compound?

  • Methodological Answer : Design a controlled study:

Solvent Screening : Test solubility in DCM, THF, DMSO, and ethanol at 25°C and 60°C.

Analytical Validation : Use dynamic light scattering (DLS) or UV-Vis spectroscopy to quantify solubility limits .

  • Example Data :
SolventSolubility (mg/mL)TemperatureSource
THF45.2 ± 2.125°C
DCM12.8 ± 1.525°C

Q. What computational strategies can predict hydrolytic stability of the boronate ester under varying pH conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways using software like GROMACS under acidic (pH 3) and basic (pH 10) conditions .
  • Kinetic Studies : Monitor degradation via ¹H NMR in buffered solutions (pH 3–10) to calculate rate constants (k) and half-lives .

Q. How can researchers mitigate side reactions (e.g., protodeboronation) during cross-coupling?

  • Methodological Answer :
  • Additive Screening : Introduce Lewis acids (e.g., CsF) or radical scavengers (TEMPO) to suppress protodeboronation .
  • Temperature Control : Lower reaction temperature (50–70°C) to reduce decomposition pathways .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally analogous boronate esters: How to resolve?

  • Methodological Answer :
  • Reproduce Experiments : Synthesize analogs (e.g., 2-(4-fluorophenyl) variant) using identical protocols from conflicting sources .
  • Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (5°C/min) to standardize data .

Tables for Key Parameters

Table 1 : Comparative Synthetic Yields for Different Catalysts

CatalystYield (%)Purity (%)Reference
Pd(dppf)Cl₂7896
Pd(PPh₃)₄6592

Table 2 : Hydrolytic Stability at pH 7.4 (PBS Buffer)

Time (h)Remaining Compound (%)
0100
2485 ± 3
4872 ± 4

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